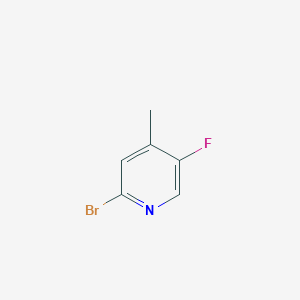

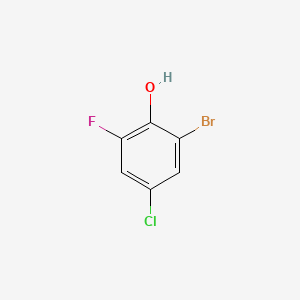

2-Bromo-5-fluoro-4-methylpyridine

Overview

Description

2-Bromo-5-fluoro-4-methylpyridine is a halogenated pyridine derivative, which is a compound of interest in the field of medicinal chemistry and organic synthesis. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar substitution patterns on the pyridine ring have been studied extensively. These compounds serve as valuable intermediates for the synthesis of more complex molecules and have potential applications in drug development and materials science.

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogen dance reactions, lithiation followed by halogenation, or palladium-catalyzed coupling reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which demonstrates the versatility of halogenated pyridines in organic synthesis . Similarly, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate through a palladium-catalyzed amination sequence indicates the potential for introducing various functional groups onto the pyridine ring .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . The molecular conformation of such compounds is often stabilized by intramolecular hydrogen bonding, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including Suzuki coupling, chemoselective amination, and SNAr (nucleophilic aromatic substitution) reactions. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, for example, demonstrated the ability to selectively substitute different halogen atoms under different reaction conditions . These reactions are crucial for the diversification of pyridine derivatives and the development of complex molecules with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the nature and position of the substituents on the pyridine ring. The presence of multiple halogens can increase the compound's reactivity towards nucleophilic substitution reactions, as seen in the synthesis of pentasubstituted pyridines . The electronic effects of the substituents also affect the acidity of the pyridine nitrogen and the overall stability of the compound.

Scientific Research Applications

Halogen Exchange in Pyridines

2-Bromo-5-fluoro-4-methylpyridine can be involved in halogen exchange reactions. A study by Schlosser and Cottet (2002) discusses the conversion of 2-chloropyridines to 2-bromopyridines, highlighting the halogen exchange potential in pyridine derivatives, which could be relevant for this compound as well (Schlosser & Cottet, 2002).

Synthesis of Pentasubstituted Pyridines

Wu et al. (2022) describe the synthesis of halogen-rich intermediates for creating pentasubstituted pyridines, which could be applicable to this compound derivatives. This has implications in medicinal chemistry (Wu et al., 2022).

Functionalization for Cognition Enhancement

2-Fluoro-4-methylpyridine, closely related to this compound, was functionalized for the synthesis of a cognition-enhancing drug, as demonstrated by Pesti et al. (2000). This suggests potential applications in neurology and pharmacology (Pesti et al., 2000).

Novel Pyridine Derivatives for Biomedical Applications

Ahmad et al. (2017) report the synthesis of novel pyridine derivatives via Suzuki cross-coupling, which could be relevant for derivatives of this compound. These compounds showed potential biological activities, indicating their utility in biomedical research (Ahmad et al., 2017).

Radiosynthesis of Fluoropyridines

A study by Pauton et al. (2019) involved the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which may be relevant to the radiochemical applications of this compound (Pauton et al., 2019).

Safety and Hazards

Future Directions

The compound can be used in the synthesis of various chemical products, indicating its potential for future applications in chemical synthesis .

Relevant Papers Several papers have been published on the synthesis and applications of 2-Bromo-5-fluoro-4-methylpyridine . These papers provide valuable insights into the properties and potential uses of this compound.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .

Mode of Action

For instance, it can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .

Biochemical Pathways

Related compounds have been shown to inhibit the p38α mitogen-activated protein kinase, which modulates a plethora of cellular processes .

Result of Action

Based on the known targets of similar compounds, it can be inferred that the compound may have an impact on cellular processes modulated by the p38α mitogen-activated protein kinase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-methylpyridine. For instance, the compound should be used in a well-ventilated area to avoid inhalation . Contact with moisture should be avoided, and protective clothing should be worn when risk of exposure occurs .

properties

IUPAC Name |

2-bromo-5-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXOICAPNITIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397426 | |

| Record name | 2-bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885168-20-7 | |

| Record name | 2-Bromo-5-fluoro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885168-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)

![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)